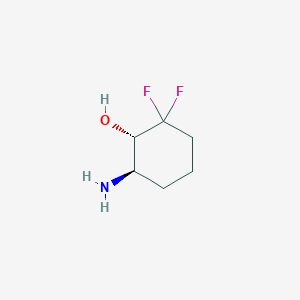

(1S,6R)-6-amino-2,2-difluorocyclohexanol

Description

The Role of Fluorine in Modulating Chemical Structure and Reactivity within Chiral Molecules

The introduction of fluorine into organic molecules, particularly at stereogenic centers, can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This unique combination allows fluorine to act as a bioisostere of hydrogen, but with profound electronic consequences.

The strategic placement of fluorine atoms can influence a molecule's conformation due to stereoelectronic effects, such as the gauche effect. In the context of a cyclohexyl ring, gem-difluorination, as seen in (1S,6R)-6-amino-2,2-difluorocyclohexanol, has a significant impact. The two fluorine atoms at the C2 position create a strong dipole and can influence the conformational equilibrium of the six-membered ring. This modification can lead to a preference for specific chair conformations, thereby pre-organizing the molecule for selective interactions with biological targets or for stereoselective transformations.

Furthermore, the electron-withdrawing nature of the CF2 group can modulate the acidity and basicity of nearby functional groups. For instance, the pKa of the amino group and the hydroxyl group in this compound will be different from their non-fluorinated counterparts. This electronic perturbation can affect reaction rates, binding affinities, and metabolic stability. Studies on functionalized gem-difluorinated cycloalkanes have shown that the influence of the CF2 moiety on the acidity and basicity is primarily defined by the inductive effect of the fluorine atoms. manchesterorganics.com

The following table summarizes the key effects of fluorine incorporation in chiral molecules:

| Feature | Impact of Fluorine Incorporation |

| Electronegativity | High electronegativity alters local electronic environments. |

| Size | Small van der Waals radius allows it to mimic hydrogen sterically. |

| Conformation | Can induce specific conformations through stereoelectronic effects. |

| pKa Modulation | Alters the acidity/basicity of proximal functional groups. |

| Metabolic Stability | C-F bond is strong and can block sites of metabolic oxidation. |

| Lipophilicity | Generally increases lipophilicity, affecting membrane permeability. |

Significance of Chiral Aminocyclohexanol Scaffolds in Synthetic Chemistry

Chiral aminocyclohexanol scaffolds are considered "privileged structures" in medicinal chemistry and are integral components of numerous natural products and pharmaceutical agents. The rigid, yet conformationally defined, cyclohexane (B81311) ring provides a three-dimensional framework upon which functional groups can be precisely oriented. The presence of both an amino and a hydroxyl group offers versatile handles for further chemical modifications and for establishing key interactions with biological macromolecules, such as hydrogen bonding.

The stereochemistry of the amino and hydroxyl groups is crucial for biological activity. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and utilize stereochemically pure building blocks like aminocyclohexanols is a cornerstone of modern drug discovery. These scaffolds are frequently employed in the synthesis of a wide range of therapeutic agents, including antivirals, anticancer agents, and central nervous system drugs. The defined spatial arrangement of the functional groups in a chiral aminocyclohexanol allows for the design of molecules with high affinity and selectivity for their intended biological targets.

Positioning of this compound as a Key Stereodefined Building Block

This compound is strategically positioned as a key stereodefined building block by combining the beneficial features of both fluorine substitution and the chiral aminocyclohexanol scaffold. The specific (1S,6R) stereochemistry defines the relative orientation of the amino and hydroxyl groups as cis, which, combined with the conformational influence of the gem-difluoro group, results in a well-defined three-dimensional structure.

This compound is recognized as a drug intermediate for the synthesis of various active compounds, indicating its utility in the pharmaceutical industry. medchemexpress.comchemicalbook.com Its value lies in its potential to be incorporated into larger, more complex molecules, where the fluorinated aminocyclohexanol core can impart desirable properties such as enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.

While specific, publicly available research detailing the complete synthesis and direct application of this compound in the preparation of named pharmaceutical agents is limited, its availability from specialty chemical suppliers and its classification as a drug intermediate underscore its importance to the research and development community. The combination of its stereochemical purity, the conformational constraints imposed by the difluoro group, and the versatile functionality of the amino and hydroxyl groups make it a highly attractive starting material for the synthesis of next-generation pharmaceuticals.

Below is a table of the basic properties of this compound:

| Property | Value |

| CAS Number | 1109284-40-3 |

| Molecular Formula | C6H11F2NO |

| Molecular Weight | 151.15 g/mol |

| Stereochemistry | (1S,6R) |

The continued exploration of fluorinated chiral building blocks like this compound is expected to lead to the discovery of new and improved therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)3-1-2-4(9)5(6)10/h4-5,10H,1-3,9H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELVGYMNGIHCKI-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C(C1)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274044 | |

| Record name | (1S,6R)-6-Amino-2,2-difluorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109284-40-3 | |

| Record name | (1S,6R)-6-Amino-2,2-difluorocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109284-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,6R)-6-Amino-2,2-difluorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1s,6r 6 Amino 2,2 Difluorocyclohexanol

Enantioselective Synthetic Strategies for Difluorinated Cyclohexylamines

The creation of the specific enantiomer (1S,6R) necessitates the use of asymmetric synthesis techniques. These strategies are broadly categorized into catalytic asymmetric reactions, methods employing chiral starting materials or auxiliaries, and enzymatic processes.

Asymmetric catalysis is a powerful tool for establishing stereocenters during the synthesis of chiral organofluorine compounds. researchgate.net For structures like (1S,6R)-6-amino-2,2-difluorocyclohexanol, catalysis can be applied to introduce fluorine atoms enantioselectively or to construct the chiral backbone of the ring.

One major approach involves the catalytic asymmetric fluorination of a prochiral precursor, such as a cyclic β-ketoester or a silyl (B83357) enol ether. nih.gov Various chiral transition metal complexes and organocatalysts have been developed for this purpose. For instance, chiral palladium or nickel complexes can coordinate with the substrate, creating a chiral environment that directs the attack of an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to one face of the enolate. acs.org

Organocatalysis, particularly using cinchona alkaloids or their derivatives, has also emerged as a robust method for the asymmetric synthesis of fluorinated cyclohexenones, which are versatile intermediates. mdpi.com A one-pot fluorination and organocatalytic Robinson annulation sequence can construct the fluorinated cyclohexane (B81311) ring with high enantioselectivity. mdpi.com The catalyst forms a chiral iminium or enamine intermediate, which then undergoes a stereocontrolled reaction cascade. mdpi.com

The table below summarizes representative catalyst systems used in the asymmetric fluorination of cyclic carbonyl compounds, which are key precursors for difluorinated cyclohexylamines.

| Catalyst System | Substrate Type | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid Amine | β-Ketoester & Chalcone | NFSI | 75-88 | 90-99 | mdpi.com |

| NiCl₂–BINAP | α-Aryl Acetic Acid Derivatives | NFSI | Up to 95 | Up to 96 | acs.org |

| DBFOX-Ph/Ni(ClO₄)₂ | Cyclic β-Ketoesters | NFSI | 85-99 | 93-99 | nih.gov |

| Ti(TADDOLato) | Acyclic β-Ketoesters | Selectfluor | >80 | Up to 90 | nih.gov |

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like terpenes, amino acids, and carbohydrates. nih.govacs.org These compounds can serve as versatile starting materials for complex targets. For the synthesis of this compound, a chiral pool starting material such as carvone (B1668592) or an appropriate sugar derivative could be envisioned to provide the cyclohexane backbone with initial stereochemical information. nih.gov For example, myo-inositol has been used as a starting point for the synthesis of all-cis-1,2,3,4,5,6-hexafluorocyclohexane, demonstrating how a chiral pool molecule can set the stereochemistry for subsequent fluorination steps on a cyclohexane ring. st-andrews.ac.uk

Alternatively, chiral auxiliaries are temporarily attached to an achiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. For the synthesis of chiral fluorinated amines, N-tert-butanesulfinyl imines are particularly effective. nih.govbioorganica.com.ua A fluorinated ketone could be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinylimine. The subsequent diastereoselective reduction of the imine, controlled by the chiral auxiliary, would yield a fluorinated amine with high stereopurity. nih.gov The sulfinyl group is then readily cleaved under acidic conditions. This strategy allows for the reliable construction of the amine stereocenter. bioorganica.com.ua

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to build complex molecules. mdpi.com Enzymes can offer unparalleled stereoselectivity under mild conditions. For the synthesis of fluorinated amino acids and related compounds, enzymes like ω-transaminases have been used for the reductive amination of fluorinated ketones, achieving excellent enantiopurity through kinetic resolution. mdpi.com

In a potential chemoenzymatic route to this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a fluorinated amino alcohol intermediate. The enzyme would selectively acylate one enantiomer, allowing for the easy separation of the acylated and unreacted enantiomers. While specific enzymatic routes for this target molecule are not extensively documented, the principles have been widely applied in the synthesis of chiral amino alcohols and fluorinated compounds. researchgate.net

Diastereoselective Control in the Cyclohexane Ring System

Beyond establishing the initial enantioselectivity, controlling the relative stereochemistry of the substituents on the cyclohexane ring is critical to obtaining the desired (1S,6R) diastereomer. This requires careful selection of reagents and reaction conditions to influence the facial selectivity of key transformations.

The introduction of the gem-difluoro group and the subsequent functionalization of the amino and hydroxyl groups must be orchestrated to achieve the correct cis/trans relationships. For instance, the reduction of an intermediate ketone to form the hydroxyl group can be highly diastereoselective. Reagents like sodium borohydride (B1222165) or L-selectride can exhibit different facial selectivities depending on the steric and electronic environment of the carbonyl group.

Furthermore, the fluorination step itself can be diastereoselective. The synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane from myo-inositol is a testament to the high degree of stereocontrol achievable through sequential deoxyfluorination reactions (using reagents like DAST or Deoxo-Fluor) that proceed with inversion of configuration at each carbon center. st-andrews.ac.uk Similarly, the reduction of α-fluoroimines using trichlorosilane (B8805176) can proceed with very high diastereoselectivity (>100:1), driven by the interaction of both fluorine and nitrogen with the silicon reagent, leading to a highly ordered transition state. nih.gov Such methods are crucial for controlling the stereocenter relative to the pre-existing fluorine atoms.

Convergent and Divergent Synthetic Pathways to the (1S,6R) Stereoisomer

Synthetic strategies can be designed to be either convergent or divergent. A convergent synthesis involves preparing key fragments of the target molecule separately and then coupling them together in the later stages. This approach is often more efficient for complex molecules. A potential convergent route to this compound might involve the asymmetric synthesis of a chiral fragment containing the gem-difluoro group and another chiral fragment containing the protected amino alcohol functionality, followed by a ring-closing metathesis or a Diels-Alder reaction to assemble the cyclohexane core.

A divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into multiple different target molecules. In the context of synthesizing analogs of this compound, a divergent approach would be highly valuable. For example, a key intermediate like a protected 2,2-difluorocyclohexanone (B2738562) could be synthesized. From this common precursor, different stereoisomers of the final amino alcohol could be accessed by varying the reduction and amination conditions. This allows for the efficient exploration of the structure-activity relationship of related compounds. The synthesis of various chiral amino alcohol-derived fragments from common building blocks illustrates the power of this approach. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and scalability of any synthetic route depend on the careful optimization of each reaction step. For the synthesis of fluorinated compounds, this is particularly critical due to the often harsh conditions required for fluorination and the potential for side reactions.

Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and stoichiometry. For catalytic asymmetric fluorinations, screening different chiral ligands and metal precursors is essential to maximize both yield and enantioselectivity. nih.gov The choice of fluorinating agent (e.g., Selectfluor vs. NFSI) can also dramatically impact the outcome. acs.org

The table below presents an example of reaction condition optimization for a biomimetic enantioselective synthesis of a β,β-difluoro-α-amino acid derivative, highlighting the significant impact of the catalyst and solvent on the reaction's success.

| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Cinchonan-6',9-diol (A) | Toluene | 34 | 81 |

| 2 | Quinine (B) | Toluene | Trace | - |

| 3 | Catalyst G | Toluene | 87 | 95 |

| 4 | Catalyst H (pseudoenantiomer of G) | Toluene | 80 | -95 |

| 5 | Catalyst G | DCM | 75 | 90 |

| 6 | Catalyst G | DCE | 70 | 91 |

| 7 | Catalyst G | THF | 65 | 85 |

Data adapted from a study on the biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. nih.gov

Such systematic optimization is crucial for developing a practical and high-yielding synthesis for complex targets like this compound, enabling its production for further research and development.

Stereochemical Analysis and Structural Elucidation of 1s,6r 6 Amino 2,2 Difluorocyclohexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the detailed structure and stereochemistry of (1S,6R)-6-amino-2,2-difluorocyclohexanol. By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative configuration of the amino and hydroxyl groups, as well as the conformation of the cyclohexane (B81311) ring, can be determined.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques provide a comprehensive picture of the molecular framework by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the cyclohexane ring. For instance, the proton on C1 (adjacent to the hydroxyl group) would show a correlation with the protons on C6 and the methylene (B1212753) protons on C2. The magnitude of the coupling constants can help infer the dihedral angles and thus the axial or equatorial disposition of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It allows for the unambiguous assignment of the carbon signals of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It detects through-space interactions between protons that are in close proximity. For the (1S,6R) configuration, a NOE would be expected between the axial proton on C1 and the axial proton on C6, confirming their cis relationship.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, illustrative) | ¹³C Chemical Shift (ppm, illustrative) | Key COSY Correlations (illustrative) | Key NOESY Correlations (illustrative) |

| 1 | 3.8 (m) | 70.5 | H-6 | H-6 (axial) |

| 2 | - | 125.0 (t) | - | - |

| 3 | 1.7-1.9 (m) | 22.0 | H-4 | - |

| 4 | 1.5-1.7 (m) | 28.0 | H-3, H-5 | - |

| 5 | 1.8-2.0 (m) | 35.0 | H-4, H-6 | - |

| 6 | 3.2 (m) | 55.0 | H-1, H-5 | H-1 (axial) |

Note: This table is illustrative and based on expected values for similar structures.

Fluorine NMR (¹⁹F NMR) for Difluoromethylene Group Characterization

¹⁹F NMR is a powerful technique for characterizing the difluoromethylene group at the C2 position. The two fluorine atoms are diastereotopic due to the chirality of the molecule, and they are expected to exhibit distinct chemical shifts. They would likely appear as a pair of doublets due to geminal F-F coupling. Furthermore, each fluorine signal would be split by coupling to the adjacent methylene protons on C3. The large chemical shift dispersion in ¹⁹F NMR provides high resolution and sensitivity for analyzing the electronic environment of the fluorine atoms.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular mass, which can confirm the molecular formula C₆H₁₁F₂NO.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions for mass analysis. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways for aminocyclohexanol derivatives often involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). The presence of the difluoro group would also lead to characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion | m/z (illustrative) | Interpretation |

| HRMS (ESI+) | [M+H]⁺ | 152.0881 | Confirms molecular formula C₆H₁₂F₂NO⁺ |

| MS/MS (ESI+) | [M+H - H₂O]⁺ | 134.0775 | Loss of water from the parent ion |

| MS/MS (ESI+) | [M+H - NH₃]⁺ | 135.0618 | Loss of ammonia from the parent ion |

Note: This table is illustrative and based on expected fragmentation of similar compounds.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While NMR can establish the relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained.

By diffracting X-rays off a single crystal of a salt of this compound (e.g., the hydrochloride salt), a three-dimensional electron density map of the molecule can be generated. This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral centers (C1 and C6). The inclusion of a heavy atom in the crystal lattice (e.g., chlorine in the hydrochloride salt) can aid in the determination of the absolute stereochemistry through anomalous dispersion.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is essential for determining the enantiomeric purity of this compound. This technique separates the enantiomers, allowing for their quantification.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method. The choice of CSP is critical and would be selected based on the functional groups of the analyte. For an amino alcohol, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ethers could be effective. The separation is achieved due to the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Gas chromatography (GC) with a chiral column could also be employed, likely after derivatization of the amino and hydroxyl groups to increase volatility. The result of this analysis is typically expressed as enantiomeric excess (ee).

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiral polysaccharide-based column |

| Mobile Phase | Hexane/Isopropanol with a basic additive |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (1S,6R) | 8.5 min (illustrative) |

| Retention Time (1R,6S) | 10.2 min (illustrative) |

Note: This table represents a hypothetical method for illustrative purposes.

Chemical Reactivity and Derivatization of 1s,6r 6 Amino 2,2 Difluorocyclohexanol

Reactivity of the Amino Group: Amidation, Alkylation, and Heterocycle Formation

The amino group in (1S,6R)-6-amino-2,2-difluorocyclohexanol is a primary nucleophilic center, amenable to a variety of chemical transformations. However, its reactivity is modulated by the electronic effects of the adjacent gem-difluoro group.

Amidation: The formation of an amide bond is a common derivatization of primary amines. The reaction of this compound with acylating agents such as acid chlorides or anhydrides is expected to proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. The gem-difluoro group, being strongly electron-withdrawing, is anticipated to decrease the basicity and nucleophilicity of the amino group, which might necessitate slightly more forcing reaction conditions compared to its non-fluorinated analog. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides may lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled approach to mono-alkylation.

Heterocycle Formation: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. rsc.orgresearchgate.net For instance, reaction with 1,3-dicarbonyl compounds could lead to the formation of pyrimidine (B1678525) derivatives, while reaction with appropriate reagents could yield imidazoles or other heterocyclic systems. The specific reaction pathways and resulting stereochemistry would be influenced by the conformation of the difluorinated cyclohexane (B81311) ring.

To achieve selective reactions at the hydroxyl group or to modulate the reactivity of the amino group, N-protection is a crucial strategy. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups, can be introduced under standard protocols.

The choice of protecting group can have a significant impact on the stereochemical outcome of subsequent reactions. The steric bulk of the protecting group can influence the conformational equilibrium of the cyclohexane ring, thereby directing the approach of reagents to the hydroxyl group from a specific face of the molecule. For example, a bulky N-protecting group might favor a conformation where it occupies an equatorial position, which in turn would affect the accessibility of the adjacent hydroxyl group.

| Protecting Group | Abbreviation | Typical Reagents for Introduction |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride |

| p-Toluenesulfonyl | Ts (or Tosyl) | p-Toluenesulfonyl chloride |

This table presents common N-protecting groups applicable to primary amines.

Reactivity of the Hydroxyl Group: Esterification, Etherification, and Oxidation

The secondary hydroxyl group in this compound is another key site for derivatization.

Esterification: The hydroxyl group can be readily acylated to form esters using acid chlorides, anhydrides, or carboxylic acids under activating conditions (e.g., using DCC or EDC). These reactions are typically performed on the N-protected derivative to prevent competing acylation of the more nucleophilic amino group. The stereochemistry of the hydroxyl group will influence the rate and outcome of the esterification reaction.

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. The choice of base and solvent is critical to avoid elimination side reactions.

Oxidation: Oxidation of the secondary alcohol to a ketone (2,2-difluorocyclohexanone derivative) can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting ketone is a versatile intermediate for further carbon-carbon bond-forming reactions.

Impact of Geminal Difluorination on Ring Conformation, Electronic Properties, and Reaction Selectivity

The presence of the gem-difluoro group at the C2 position has profound consequences for the properties and reactivity of the cyclohexanol (B46403) ring.

Ring Conformation: The C-CF₂-C bond angle is generally wider than the corresponding C-CH₂-C angle in cyclohexane. This can lead to a flattening of the chair conformation or favor alternative twist-boat conformations. The conformational preference will also be influenced by electrostatic interactions between the C-F bonds and other substituents on the ring. Computational studies on related fluorinated cyclohexanes have shown that non-classical hydrogen bonding between fluorine and axial hydrogens can significantly stabilize certain conformations. acs.org

Electronic Properties: The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect of the CF₂ group. This effect decreases the pKa of the neighboring amino group, making it less basic and less nucleophilic. nih.gov This modulation of electronic properties can be exploited to achieve selective reactions. A comparative study on functionalized gem-difluorinated cycloalkanes showed a decrease in the pKa of amines due to the inductive effect of the fluorine atoms. researchgate.net

Reaction Selectivity: The altered conformation and electronic landscape of the ring can lead to enhanced facial and diastereoselectivity in reactions. For example, the steric hindrance and electronic repulsion from the fluorine atoms can direct the approach of a reagent to one face of the molecule over the other.

| Property | Impact of Geminal Difluorination | Reference |

| Ring Conformation | Potential for flattened chair or twist-boat conformations. acs.org | acs.org |

| Basicity of Amino Group | Decreased due to electron-withdrawing effect of CF₂. nih.govresearchgate.net | nih.govresearchgate.net |

| Lipophilicity (LogP) | Generally increased, but can be complex and dependent on molecular context. nih.gov | nih.gov |

| Metabolic Stability | Can be improved by blocking sites of metabolism. nih.gov | nih.gov |

This interactive table summarizes the key effects of geminal difluorination on the properties of the cyclohexane ring.

Cyclization Reactions Involving Both Amino and Hydroxyl Functionalities

The 1,2-relationship of the amino and hydroxyl groups in this compound allows for intramolecular cyclization reactions to form various heterocyclic structures. For instance, treatment with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone). Reaction with aldehydes or ketones can yield oxazolidine (B1195125) derivatives. The stereochemical outcome of these cyclization reactions will be dictated by the relative orientation of the amino and hydroxyl groups in the preferred conformation of the starting material. In non-fluorinated systems, the reaction of cis-2-aminocyclohexanol with nitrous acid is known to produce cyclohexanone (B45756) via a pinacol-type rearrangement. brainly.in A similar rearrangement might be possible for the difluorinated analog, potentially leading to a difluorinated cyclohexanone derivative.

Computational Chemistry and Mechanistic Investigations of Difluorinated Cyclohexylamines

Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Analysis and Stability

The conformational landscape of (1S,6R)-6-amino-2,2-difluorocyclohexanol is primarily dictated by the chair conformation of the cyclohexane (B81311) ring and the axial or equatorial orientations of its substituents. Density Functional Theory (DFT) is a powerful method for investigating the geometries and relative energies of these conformers.

The cyclohexane ring in this compound is expected to exist predominantly in a chair conformation to minimize torsional and angle strain. This gives rise to two principal chair conformers that can interconvert via a ring-flip process. In one conformer, the C1-hydroxyl and C6-amino groups might occupy equatorial positions, while in the other, they would be in axial positions. The gem-difluoro group at the C2 position will have one fluorine atom in an axial position and the other in an equatorial position in both chair forms.

Computational studies on simpler fluorinated cyclohexanes have established that fluorine has a relatively small A-value (preference for the equatorial position) compared to methyl or hydroxyl groups, and its preference can be influenced by hyperconjugative effects. For a single fluorine substituent, the equatorial conformer is generally more stable than the axial one. researchgate.net However, in the case of a 2,2-difluoro substitution pattern, the conformational analysis becomes more complex. The anomeric effect, involving hyperconjugation from an axial C-H or C-C bond into the antibonding orbital of an adjacent axial C-F bond (σ -> σ*), can stabilize certain conformations. For the title compound, the key is to analyze the stability of the two chair conformers resulting from the ring flip.

DFT calculations, for instance at the B3LYP/6-31G* or higher levels of theory, can be employed to optimize the geometry of these conformers and calculate their relative Gibbs free energies (ΔG). nih.gov The conformer with the lower calculated energy will be the more stable and thus more populated at equilibrium. It is anticipated that the conformer placing the bulky amino and hydroxyl groups in equatorial positions to minimize steric hindrance (1,3-diaxial interactions) would be significantly more stable.

The influence of the 1,3-difluoro motif on alkane chain conformation has been shown to be significant, with a strong dependence on the polarity of the medium. semanticscholar.org For this compound, intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the fluorine atoms, could also play a crucial role in stabilizing specific conformations. These interactions can be modeled effectively using DFT, and the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) can provide insights into conformational preferences in different environments.

Below is an interactive table summarizing hypothetical relative energies for the two primary chair conformers of this compound, illustrating the expected outcome of such a DFT study.

Mechanistic Probes into Stereoselective Transformations

Computational chemistry is instrumental in elucidating the reaction mechanisms that lead to the formation of specific stereoisomers, such as this compound. By modeling reaction pathways and transition states, it is possible to understand the origins of stereoselectivity.

The synthesis of a specific enantiomer of a chiral amino alcohol often involves an asymmetric transformation, such as the reductive amination of a prochiral ketone or the opening of an epoxide with an amine, typically using a chiral catalyst or auxiliary. frontiersin.orgmanchester.ac.uk Transition state (TS) analysis via quantum chemical calculations can reveal why one enantiomer is formed preferentially.

For a hypothetical asymmetric synthesis, computational chemists would model the transition states leading to the (1S,6R) product and its enantiomer. By calculating the activation energies (ΔG‡) for these competing pathways, the enantiomeric excess (ee) can be predicted using the energy difference between the diastereomeric transition states (ΔΔG‡). The pathway with the lower activation energy will be faster and thus lead to the major product.

For instance, in a catalyst-controlled reaction, the calculations would involve modeling the substrate bound to the chiral catalyst. The analysis would focus on non-covalent interactions, such as hydrogen bonds or steric repulsion, between the substrate and the catalyst in the transition state. These interactions are often responsible for differentiating the two prochiral faces of the substrate, leading to a lower energy TS for the formation of the desired product. DFT studies on radical C-H amination to form β-amino alcohols have shown how catalyst-substrate complexes can be modeled to understand regio- and enantioselectivity. nih.gov

The table below illustrates a hypothetical transition state analysis for a catalytic asymmetric reaction producing this compound.

Beyond identifying the stereochemistry-determining step, computational studies can map the entire reaction coordinate for the synthesis of difluorinated cyclohexylamines. This involves locating all intermediates and transition states along the proposed reaction pathway. Such studies can validate a proposed mechanism or distinguish between several possibilities, such as stepwise versus concerted pathways.

For example, if the synthesis involves a multi-step sequence, calculations can determine the rate-determining step by identifying the highest energy barrier along the pathway. This information is valuable for optimizing reaction conditions. DFT analysis has been used to understand regioselectivity in the functionalization of cyclic compounds by comparing the transition state energies of different reaction pathways. acs.org Similarly, for the synthesis of the title compound, computational modeling could explore different potential cyclization or functionalization routes to identify the most energetically favorable pathway.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations are highly effective in predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netmdpi.com This capability is particularly valuable for complex, fluorinated molecules where empirical prediction rules may be unreliable.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net For fluorinated compounds, accurate prediction of ¹⁹F NMR chemical shifts is a powerful tool for structural confirmation. rsc.orgrsc.org Studies have evaluated various DFT functionals and basis sets to establish reliable protocols, with methods like ωB97XD/aug-cc-pvdz showing good accuracy. rsc.orgrsc.org

For this compound, one would first perform a conformational analysis as described in section 5.1. Then, NMR parameters would be calculated for each significant conformer. The predicted spectrum is obtained as a Boltzmann-weighted average of the parameters from the individual conformers, reflecting the dynamic equilibrium in solution.

A comparison between the calculated and experimental NMR spectra serves as a stringent test of the computed structure. Agreement between the two provides strong evidence for the assigned structure and conformation. Discrepancies can point to an incorrect structural assignment or highlight the limitations of the computational model, such as the need to include explicit solvent molecules. The calculation of spin-spin coupling constants (J-couplings), which are sensitive to dihedral angles, can further refine the conformational analysis. nih.govresearchgate.net

The following table shows a hypothetical comparison of experimental and DFT-calculated NMR chemical shifts for a key nucleus in this compound.

Applications of 1s,6r 6 Amino 2,2 Difluorocyclohexanol As a Chiral Building Block

Incorporation into Pharmacologically Active Scaffolds

(1S,6R)-6-amino-2,2-difluorocyclohexanol serves as a key drug intermediate in the synthesis of various active pharmaceutical ingredients. medchemexpress.commedchemexpress.com Its defined stereochemistry and the presence of fluorine atoms are critical for achieving the desired biological activity and pharmacokinetic properties in the final drug molecule. The strategic placement of fluorine can influence metabolic stability, binding affinity, and lipophilicity.

One of the notable applications of this compound is its role as an intermediate in the synthesis of TAK-044. medchemexpress.com TAK-044 is known as an antagonist for the endothelin receptor, a target that has been investigated for its role in cardiovascular diseases. medchemexpress.com The precise three-dimensional arrangement of the amino and hydroxyl groups on the difluorinated cyclohexane (B81311) ring of this compound is essential for constructing the final complex structure of TAK-044, ensuring its specific interaction with the biological target.

Table 1: Profile of TAK-044

| Feature | Description |

|---|---|

| Compound Name | TAK-044 |

| Target | Endothelin Receptor |

| Therapeutic Area | Cardiovascular Disease |

| Key Intermediate | This compound |

| Significance of Intermediate | Provides essential chirality and fluorination for the final active molecule. |

Use in the Synthesis of Novel Heterocyclic Compounds

Amino alcohols are versatile precursors for the synthesis of a wide range of nitrogen- and oxygen-containing heterocyclic compounds, such as oxazolidines, oxazines, and other more complex fused-ring systems. The amino and hydroxyl groups can react with various bifunctional reagents like aldehydes, ketones, or carboxylic acid derivatives to form these ring structures.

While the bifunctional nature of this compound makes it a suitable candidate for such transformations, a review of the current scientific literature does not provide specific, published examples of its use in the synthesis of novel heterocyclic compounds. The general synthetic routes, however, are well-established for related amino alcohols. For instance, the condensation of an amino alcohol with an aldehyde or ketone typically yields an oxazolidine (B1195125) ring. The fluorinated cyclohexane backbone of this compound would be expected to impart unique properties, such as increased metabolic stability, to any resulting heterocyclic structures.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of compounds used in the development of ligands for asymmetric catalysis. These ligands can coordinate with a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product in preference to the other. This is a cornerstone of modern synthetic chemistry, allowing for the efficient production of enantiomerically pure compounds.

Derivatives of non-fluorinated 2-aminocyclohexanol (B3021766) have been successfully used as ligands in asymmetric reactions, such as transfer hydrogenations and additions of organometallic reagents to aldehydes. Although the structure of this compound is analogous and well-suited for this purpose, there are currently no specific examples in the published literature detailing its derivatization into a chiral ligand and its application in asymmetric catalysis. The electron-withdrawing effect of the difluoro group could potentially modulate the electronic properties of the metal center, offering a potential avenue for future research in catalyst design.

Contributions to Complex Natural Product and Analogue Synthesis

The defined stereochemistry and fluorinated scaffold of this compound position it as a potentially valuable starting material for the synthesis of fluorinated analogues of natural products containing a cyclohexylamine (B46788) or cyclohexanol (B46403) motif. However, a comprehensive search of the scientific literature reveals no documented instances of this specific compound being utilized in the total synthesis of a natural product or a complex analogue thereof. Its application in this field remains a prospective area for exploration.

Emerging Research Directions and Challenges in Fluorinated Chiral Aminocyclohexanols

Sustainable and Eco-Friendly Synthetic Approaches

The synthesis of complex fluorinated molecules traditionally relies on methods that can be resource-intensive and generate hazardous waste. Consequently, a major thrust in modern organic chemistry is the development of sustainable and eco-friendly synthetic routes. This is particularly relevant for the synthesis of fluorinated chiral aminocyclohexanols, where multi-step sequences are often required. Key areas of progress include biocatalysis and flow chemistry.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. numberanalytics.com They operate under mild conditions, typically in aqueous media, reducing the need for harsh reagents and organic solvents. acs.org In the context of fluorinated compounds, enzymes like fluorinases, cytochrome P450s, lipases, and transaminases are being explored. nih.govnih.gov

Fluorinases: These enzymes can catalyze the formation of a carbon-fluorine (C-F) bond directly from a fluoride (B91410) ion, representing a highly efficient and atom-economical approach. nih.govtib.eu The first fluorinase was discovered in Streptomyces cattleya. acs.orgacs.org

Engineered Enzymes: Through directed evolution, the performance of biocatalysts can be enhanced to accept non-natural substrates and to exhibit desired stereoselectivity, which is crucial for producing specific chiral isomers of aminocyclohexanols. nih.gov

Chemo-enzymatic Strategies: Combining enzymatic steps with chemical reactions allows for versatile synthetic pathways. For instance, a P450 monooxygenase can introduce a hydroxyl group at an unactivated position, which is then chemically converted to a fluorine atom. nih.gov

Flow Chemistry: Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a system of continuously flowing streams within a network of tubes or microreactors. This technology offers significant advantages in safety, efficiency, and scalability, particularly for hazardous reactions like fluorination. vapourtec.comnih.gov

Enhanced Safety: By using small reactor volumes, the risks associated with handling highly reactive or toxic fluorinating agents are minimized. pharmtech.com Reactions can be performed under high pressure and temperature with greater control than in batch processes.

Improved Efficiency: The high surface-area-to-volume ratio in microreactors leads to superior heat and mass transfer, often resulting in shorter reaction times, higher yields, and improved selectivity. pharmtech.com

Versatility: Flow chemistry has been successfully applied to a variety of fluorination reactions, including those involving aryllithiums with electrophilic fluorinating agents and the use of benign reagents like cesium fluoride in packed-bed reactors. eurekalert.orgbeilstein-journals.org

| Approach | Key Principles | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis | Uses enzymes (e.g., fluorinases, P450s) as catalysts. nih.gov | High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced waste. numberanalytics.com | Limited substrate scope, enzyme stability, potential for low product accumulation. nih.gov |

| Flow Chemistry | Reactions are run in a continuously flowing stream. nih.gov | Enhanced safety for hazardous reagents, improved control over reaction parameters, easy scalability, higher yields. vapourtec.compharmtech.com | Requires specialized equipment, potential for channel clogging with solid reagents. pharmtech.com |

| Traditional Batch Synthesis | Reactions are performed in conventional glassware (flasks, reactors). | Well-established procedures, versatile for a wide range of reactions. | Safety risks with hazardous reagents, poor heat transfer, often lower yields and selectivity. vapourtec.com |

Exploration of Novel Fluorination Methodologies

The direct and selective introduction of fluorine atoms into complex organic molecules remains a central challenge in organofluorine chemistry. Research is actively pursuing novel methodologies that offer greater functional group tolerance, milder reaction conditions, and the ability to fluorinate molecules at late stages of a synthetic sequence.

Late-Stage Fluorination (LSF): This strategy involves introducing fluorine into a complex, fully functionalized molecule in the final steps of its synthesis. LSF is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound without having to redesign the entire synthetic route. nih.govharvard.edunumberanalytics.com Reagents like PhenoFluor have been developed for the deoxyfluorination of complex alcohols and phenols, while transition-metal-catalyzed methods (e.g., using palladium or silver) expand the scope to other precursors like aryl stannanes and boronic acids. nih.govharvard.eduacs.org

Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of C-F bonds under exceptionally mild conditions. nih.gov It represents a practical improvement over older UV-mediated methods. nih.govacs.org For example, photocatalysts like Ru(bpy)₃²⁺ can be used with an electrophilic fluorine source such as Selectfluor to achieve decarboxylative fluorination. nih.govacs.org This methodology has been expanded to the trifluoromethylation of aromatic compounds and even to C-F bond cleavage. nih.govmdpi.com

Electrochemical Fluorination (ECF): ECF uses an electric current to drive the fluorination reaction. While the Simons process has been a commercial method for decades, it often requires harsh conditions (anhydrous hydrogen fluoride) and can lead to low yields. wikipedia.org Modern research focuses on developing more selective and milder electrochemical systems. acs.org These newer methods may use different organic media and fluoride sources, including inorganic fluoride salts, and can achieve high diastereoselectivity in the fluorination of heterocyclic compounds. acs.org

| Methodology | Description | Key Advantages | Representative Reagents/Catalysts |

|---|---|---|---|

| Late-Stage Fluorination | Introduction of fluorine at a late point in a synthetic sequence. numberanalytics.com | Ideal for medicinal chemistry, rapid analogue synthesis, broad substrate scope. nih.govacs.org | PhenoFluor, Selectfluor, N-Fluorobenzenesulfonimide (NFSI), Pd and Ag catalysts. nih.govrsc.org |

| Photoredox Catalysis | Uses visible light to generate radical intermediates for C-F bond formation. nih.gov | Extremely mild conditions, high functional group tolerance, novel reactivity. nih.govacs.org | Ru(bpy)₃Cl₂, organic dyes (e.g., Methyl Blue), Togni reagent. acs.orgmdpi.com |

| Electrochemical Fluorination | Uses electrolysis to drive fluorination. wikipedia.org | Avoids direct use of highly reactive fluorinating agents, potential for high selectivity. acs.org | Anhydrous HF (Simons process), various fluoride salts in organic media. wikipedia.orgacs.org |

High-Throughput Screening and Combinatorial Chemistry Applications

The discovery of new bioactive molecules like fluorinated chiral aminocyclohexanols relies on the ability to rapidly synthesize and screen large libraries of compounds. High-throughput screening (HTS) and combinatorial chemistry are indispensable tools in this process.

A particularly powerful technique for screening fluorine-containing compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . researchgate.net The unique properties of the ¹⁹F nucleus make it an excellent probe for binding interactions:

High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus and is 100% naturally abundant, allowing for rapid data acquisition. oxinst.comwikipedia.org

No Background Signal: Since fluorine is absent in native biological systems, ¹⁹F NMR spectra are free from background signals, providing a clear window to observe the fluorinated ligand. researchgate.net

Sensitivity to Environment: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, meaning that binding to a biological target often produces a significant and easily detectable change in the NMR signal. adelphi.edu

Competition-based NMR screening methods, such as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), leverage these advantages. researchgate.netadelphi.edu In a FAXS experiment, a library of non-fluorinated compounds is screened for its ability to displace a known, weakly binding fluorinated "spy" molecule from the target's active site. Displacement of the spy molecule is observed as a change in its ¹⁹F NMR signal, allowing for the rapid identification of binding hits from large chemical mixtures. adelphi.edubenthamdirect.com This approach is efficient, requires minimal protein, and can identify molecules with marginal solubility. researchgate.netadelphi.edu

Advanced Characterization Techniques for Complex Derivatives

The detailed structural elucidation of complex chiral molecules such as (1S,6R)-6-amino-2,2-difluorocyclohexanol and its derivatives is critical for understanding their structure-activity relationships. This requires a suite of advanced analytical techniques capable of resolving stereochemistry and confirming molecular structure.

¹⁹F NMR Spectroscopy: Beyond its use in screening, ¹⁹F NMR is a primary tool for structural characterization. numberanalytics.com The large chemical shift dispersion (spanning up to 800 ppm) means that even structurally similar fluorine atoms often have distinct, well-resolved signals. wikipedia.org Analysis of chemical shifts, integration, and spin-spin coupling patterns (to other fluorine nuclei or to protons) provides definitive information about the electronic environment and connectivity of fluorine atoms within the molecule. numberanalytics.comnumberanalytics.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. numberanalytics.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. The fragmentation patterns of organofluorine compounds can be complex but provide invaluable clues about the molecular structure, such as the location of the fluorine atoms. numberanalytics.comchromatographyonline.com Techniques like ion mobility mass spectrometry can further help to separate and identify isomers. numberanalytics.com

Chiral Chromatography and Analysis: Separating and analyzing enantiomers and diastereomers is essential. While traditional chiral chromatography is a standard method, novel techniques are emerging. One innovative approach combines ¹⁹F NMR with chiral resolving agents. For example, ¹⁹F-labeled chiral aluminum complexes can act as hosts that bind to chiral analytes. analytica-world.comcas.cn This binding event produces distinct ¹⁹F NMR signals for each enantiomer, creating a "chromatogram-like" output without the need for physical separation, enabling rapid and unambiguous determination of enantiopurity. analytica-world.comcas.cn

| Technique | Principle | Information Provided |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Measures the magnetic properties of the ¹⁹F nucleus. aiinmr.com | Number and electronic environment of F atoms, structural connectivity through coupling, stereochemical information. wikipedia.orgnumberanalytics.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass-to-charge ratio measurements. numberanalytics.com | Precise molecular weight and elemental formula confirmation. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions and analyzes the resulting daughter ions. numberanalytics.com | Structural information from characteristic fragmentation patterns, helps locate functional groups. numberanalytics.com |

| Chiral Chromatography / ¹⁹F NMR Chiral Analysis | Separates stereoisomers based on differential interaction with a chiral stationary phase or resolving agent. analytica-world.com | Determination of enantiomeric and diastereomeric purity, assignment of absolute configuration. cas.cn |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (1S,6R)-6-amino-2,2-difluorocyclohexanol with high stereochemical purity?

- Methodological Answer : Synthesis requires regioselective fluorination and stereocontrol. Use chiral auxiliaries or asymmetric catalysis to ensure the (1S,6R) configuration. Monitor reaction progress via chiral HPLC or polarimetry . For fluorination, consider methods like Balz-Schiemann or halogen exchange under anhydrous conditions. Post-synthesis, validate stereochemistry via X-ray crystallography or NOESY NMR .

Q. How can the pKa of the amino group in this compound be experimentally determined?

- Methodological Answer : Use potentiometric titration (e.g., with 0.1 M HCl/NaOH) in aqueous or mixed solvents. Employ a glass electrode calibrated to standard buffers. Account for solvent effects by referencing similar cyclohexanol derivatives . For advanced analysis, combine NMR-pH titration to track protonation-dependent chemical shifts .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Test polar aprotic solvents (e.g., DMF, DMSO) mixed with water or ethanol. Due to fluorine’s electron-withdrawing effects, solubility may decrease in non-polar solvents. Monitor crystal growth via polarized light microscopy and validate purity by melting point (compare to literature values, e.g., 172–190°C for analogous amino alcohols ).

Advanced Research Questions

Q. How do steric and electronic effects of the difluoro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons. Use DFT calculations (e.g., Gaussian09) to map charge distribution. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., (1S,6R)-6-amino-cyclohexanol) under SN2 conditions. Track intermediates via LC-MS .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Check for batch-to-batch stereochemical purity via chiral GC or CE . If conflicting IC50 values arise, consider solvent effects (e.g., DMSO concentration) or protein binding artifacts .

Q. How can high-resolution NMR distinguish between diastereomers or conformers of this compound?

- Methodological Answer : Acquire - heteronuclear correlation (HETCOR) NMR to resolve fluorine-proton coupling. For conformers, use variable-temperature NMR (e.g., 298–333 K) to assess ring-flipping dynamics. Compare chemical shifts to computational predictions (e.g., ACD/Labs) .

Key Challenges & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.